molecular formula C18H18N2O4 B302971 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

Numéro de catalogue B302971
Poids moléculaire: 326.3 g/mol
Clé InChI: VWNXXIMCDDGWMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been the subject of extensive research due to its potential therapeutic applications. FIPI has been shown to selectively inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In

Applications De Recherche Scientifique

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. PLD has been shown to play a critical role in cancer cell proliferation, migration, and invasion, making it a promising target for cancer therapy. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to suppress the growth and metastasis of various cancer cell lines in vitro and in vivo.
In addition to cancer, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has also been studied for its potential role in cardiovascular disease. PLD has been shown to play a critical role in the regulation of vascular tone and endothelial cell function. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve endothelial function and reduce vascular inflammation in animal models of cardiovascular disease.
Furthermore, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential role in neurological disorders, including Alzheimer's disease and Parkinson's disease. PLD has been shown to play a critical role in the regulation of synaptic vesicle trafficking and neurotransmitter release. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Mécanisme D'action

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide selectively inhibits the activity of PLD by binding to the catalytic domain of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that plays a critical role in many cellular processes. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide leads to a decrease in phosphatidic acid levels, which in turn affects downstream signaling pathways involved in cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit cell proliferation, migration, and invasion by suppressing the activity of PLD. In vascular endothelial cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve endothelial function and reduce vascular inflammation by inhibiting PLD activity. In neuronal cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting PLD activity.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PLD inhibition, its availability and cost-effectiveness, and its ability to be used in various cell types and animal models. However, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide also has some limitations, including its potential off-target effects and the need for careful optimization of dosing and treatment duration to avoid toxicity and side effects.

Orientations Futures

There are several future directions for further research on 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Another area of research is the identification of novel signaling pathways and targets that are regulated by PLD and can be targeted for therapeutic intervention. Furthermore, the potential use of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide in combination with other drugs or therapies for synergistic effects should be explored. Finally, more studies are needed to elucidate the potential side effects and toxicity of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide in various cell types and animal models to ensure its safety for clinical use.

Méthodes De Synthèse

The synthesis of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of isobutylamine with 2-furylmethyl chloroformate, followed by the reaction with 5-isoindolinecarboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been optimized to produce high yields and purity, making it a readily available and cost-effective inhibitor for research purposes.

Propriétés

Nom du produit

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

Formule moléculaire

C18H18N2O4

Poids moléculaire

326.3 g/mol

Nom IUPAC

2-(furan-2-ylmethyl)-N-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-11(2)9-19-16(21)12-5-6-14-15(8-12)18(23)20(17(14)22)10-13-4-3-7-24-13/h3-8,11H,9-10H2,1-2H3,(H,19,21)

Clé InChI

VWNXXIMCDDGWMJ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

SMILES canonique

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

Solubilité

25.9 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.